molecular formula C11H16N4O4 B6607709 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid CAS No. 2580189-49-5

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B6607709
CAS No.: 2580189-49-5
M. Wt: 268.27 g/mol
InChI Key: NMLHOABPRONLOL-UHFFFAOYSA-N
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Description

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16N4O4 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
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Biological Activity

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This compound's structure features a triazole ring, which is often associated with various pharmacological properties including antimicrobial, antifungal, and anticancer effects. This article consolidates available research findings regarding its biological activity, focusing on its efficacy against specific pathogens and its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H16_{16}N4_{4}O4_{4}
  • Molecular Weight : 268.27 g/mol
  • Appearance : Powder
  • Purity : 95%

Biological Activity Overview

The biological activities of triazole derivatives have been extensively explored in recent years. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Triazoles are well-documented for their antimicrobial properties. Research indicates that derivatives of triazole exhibit significant activity against various bacterial strains. For instance:

CompoundTarget PathogenIC50_{50} (µM)
6aMycobacterium tuberculosis1.35
6eMycobacterium tuberculosis2.18
7eMycobacterium tuberculosis4.00

These findings suggest that the triazole ring enhances the compound's ability to inhibit bacterial growth effectively .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. A study highlighted the potential of triazole derivatives in treating fungal infections due to their lower toxicity compared to imidazole-based compounds. The activity spectrum includes both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives have shown promising results. For example, compounds derived from triazoles have demonstrated low cytotoxicity against normal cell lines while exhibiting significant inhibitory effects on various cancer cell lines:

Cell LineIC50_{50} (µM)
MDA-MB-231>100
PC3>100

These results indicate that while these compounds are effective against cancer cells, they maintain a favorable safety profile .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural characteristics. Modifications to the azetidine and triazole moieties can enhance potency and selectivity towards specific biological targets. Molecular docking studies have been utilized to predict interactions between these compounds and their targets, aiding in the design of more potent derivatives .

Case Studies

Several studies have explored the synthesis and evaluation of triazole derivatives:

  • Synthesis of Novel Triazoles : A series of substituted triazoles were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The most active compounds showed IC50_{50} values significantly lower than traditional treatments .
  • Antioxidant Activity : Triazole derivatives were tested for antioxidant capabilities using DPPH and ABTS assays. Notably, some compounds exhibited IC50_{50} values comparable to standard antioxidants like ascorbic acid .

Scientific Research Applications

The compound's triazole moiety has been extensively studied for its pharmacological properties. Triazoles are known to exhibit antifungal, antibacterial, and anticancer activities.

Case Study 1: Antifungal Activity
Research has indicated that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis. The incorporation of the azetidine ring may enhance the bioavailability and efficacy of the compound against resistant fungal strains.

Case Study 2: Anticancer Properties
Studies on similar triazole-containing compounds have shown promise in targeting cancer cell lines. The structural modifications provided by the tert-butoxycarbonyl group may improve selectivity towards cancerous cells while minimizing toxicity to normal cells.

Agrochemical Applications

The compound's potential as an agrochemical is notable due to its ability to act as a plant growth regulator or fungicide.

Case Study 3: Plant Growth Regulation
Research has demonstrated that triazole compounds can modulate plant hormone levels, promoting growth under stress conditions. This application could be particularly beneficial in enhancing crop yields in adverse environmental conditions.

Materials Science Applications

In materials science, the unique properties of the compound can be harnessed for developing novel polymers or composites.

Case Study 4: Polymer Synthesis
The presence of functional groups in the compound allows for its incorporation into polymer matrices, potentially improving mechanical properties and thermal stability. Research into these applications is ongoing, focusing on creating biodegradable materials that maintain performance.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-4-7(5-14)15-6-12-8(13-15)9(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLHOABPRONLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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